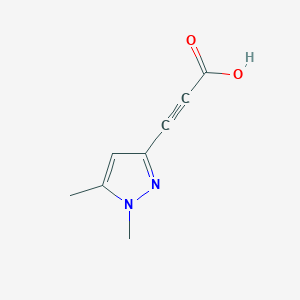
3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of 1,5-dimethyl-1H-pyrazole with propargyl bromide under basic conditions to form the corresponding propargyl derivative. This intermediate is then subjected to oxidation using suitable oxidizing agents to yield the desired 3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid, which can have distinct chemical and biological properties .
科学的研究の応用
3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
- 3-(1,5-Dimethyl-1H-pyrazol-1-yl)prop-2-ynoic acid
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)prop-2-ynoic acid
- 3-(1,3-Dimethyl-1H-pyrazol-4-yl)prop-2-ynoic acid
Uniqueness
3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
3-(1,5-dimethylpyrazol-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H8N2O2/c1-6-5-7(9-10(6)2)3-4-8(11)12/h5H,1-2H3,(H,11,12) |
InChIキー |
AZBPEBSXHWPWCG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)
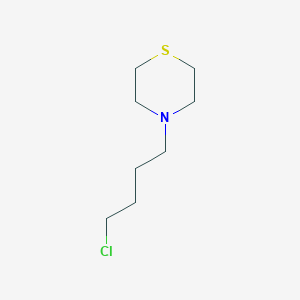

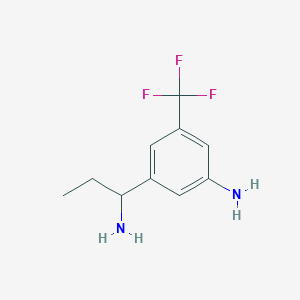



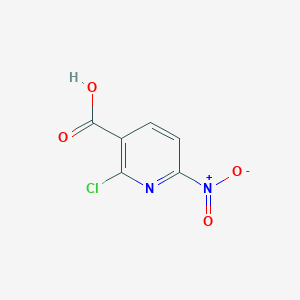

![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)
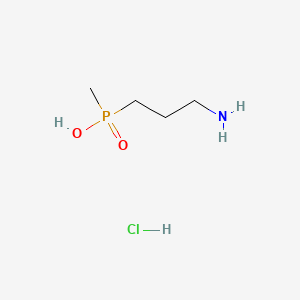
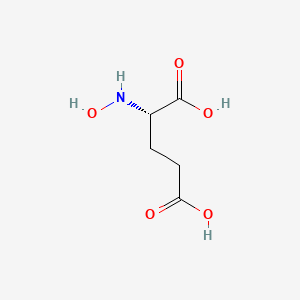
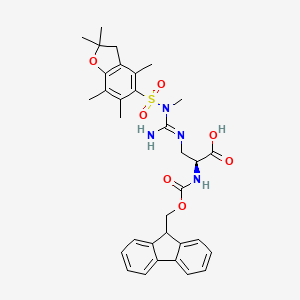
![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
